molecular formula C23H25ClN2OS B2848664 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one CAS No. 450349-38-9

1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2848664
CAS No.: 450349-38-9
M. Wt: 412.98
InChI Key: YJZDLHCRZYPPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a sulfanyl (thioether) linker. The sulfanyl group connects to an ethanone moiety, which is further functionalized with an azepane ring (a seven-membered secondary amine). The molecular formula is C₂₃H₂₄ClN₂OS, with a molecular weight of 416.0 g/mol.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)28-17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZDLHCRZYPPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable amine precursor.

    Coupling of the Indole and Azepane Derivatives: The final step involves coupling the indole derivative with the azepane derivative using a thiolating agent such as Lawesson’s reagent to form the sulfanylethanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the azepane ring can provide conformational flexibility. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound’s structural analogues differ in substituents, oxidation states, or core scaffolds. Key comparisons include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Evidence ID
1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one Benzyl (vs. 4-chlorobenzyl) on indole N1 378.53
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Sulfonyl (vs. sulfanyl) linker; morpholine (vs. azepane) on ethanone 415.94
1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one Thiazole core (vs. indole); lacks azepane 283.80
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Acetamide group attached to sulfanyl; ethanone-azepane retained 443.73

Key Observations :

  • Linker Oxidation : Sulfonyl analogues () exhibit higher polarity and reduced nucleophilicity compared to sulfanyl, influencing membrane permeability and oxidative stability .
  • Core Scaffold Variations : Thiazole-based compounds () diverge significantly in aromaticity and hydrogen-bonding capacity, likely altering target selectivity .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s calculated logP (estimated via fragment-based methods) is ~3.8, higher than morpholine-containing analogues (logP ~2.9) due to azepane’s hydrophobic seven-membered ring .
  • Solubility: Limited aqueous solubility is expected (common for indole derivatives), but the sulfanyl linker may improve it slightly compared to sulfonyl derivatives .

Biological Activity

The compound 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall pharmacological profile.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an azepane ring, an indole moiety, and a chlorophenyl group. The presence of these functional groups contributes to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of compounds similar to This compound . For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, suggesting promising antibacterial potential .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14±0.003
7mBacillus subtilis0.63±0.001
7nOther strains tested2.17±0.006

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been a focal point of research. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound was tested against AChE using a standard assay method. The results indicated strong inhibition, with several derivatives achieving IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound's urease inhibition was notable, with some derivatives displaying potent activity that could be beneficial in managing urinary tract infections.
EnzymeCompoundIC50 (µM)
Acetylcholinesterase7o1.13±0.003
Urease7p6.28±0.003

Case Studies

Several case studies have been conducted to further elucidate the biological activities associated with this class of compounds:

  • Study on Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis and evaluation of various indole-based compounds for their antimicrobial properties. The study concluded that the presence of the indole and azepane moieties significantly enhanced antibacterial activity against tested strains .
  • Enzyme Inhibitory Effects : Another research effort focused on the enzyme inhibition profiles of related compounds, demonstrating that modifications in the chemical structure could lead to improved efficacy against AChE and urease, suggesting a pathway for drug development targeting neurodegenerative diseases and gastrointestinal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.